molecular formula C16H11NaO7S B10800485 Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

Cat. No.: B10800485
M. Wt: 370.3 g/mol
InChI Key: KJCWOJJRYNYNFP-UHFFFAOYSA-M
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Description

Sodium 5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate is a sulfonated derivative of formononetin, an isoflavone with a chromen-4-one core . The compound features a 7-hydroxy-4-oxochromen-2-yl moiety linked to a 2-methoxybenzenesulfonate group, enhancing its solubility and coordination capabilities. Synthesized via a Mannich reaction involving formaldehyde, sodium 5-(7-hydroxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate, and piperidine-4-carboxylic acid, it forms stable metal complexes, particularly with sodium ions, as evidenced by its crystallographic structure containing coordinated water molecules . Pharmacologically, sulfonate and carboxyl modifications on formononetin derivatives are associated with antitumor activity, likely due to enhanced metal ion coordination and improved bioavailability .

Properties

Molecular Formula

C16H11NaO7S

Molecular Weight

370.3 g/mol

IUPAC Name

sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

InChI

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-16(13)24(19,20)21)14-8-12(18)11-4-3-10(17)7-15(11)23-14;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

KJCWOJJRYNYNFP-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sul-F can be synthesized through several methods, depending on the desired purity and application. One common method involves the direct synthesis from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, Sul-F is often produced using large-scale oxidative coupling processes. These processes typically involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the production of high-purity Sul-F suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sul-F undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Sul-F include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from reactions involving Sul-F include sulfoxides, sulfones, and various substituted sulfur compounds. These products are valuable in different industrial and research applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sul-F involves its ability to interact with various molecular targets and pathways. In biological systems, Sul-F can inhibit specific enzymes or interact with cellular components, leading to its observed effects. For example, Sul-F derivatives can inhibit bacterial enzymes, making them effective antibacterial agents .

Comparison with Similar Compounds

Sodium 5-(7-Hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

  • Core Structure : Chromen-4-one (isoflavone backbone) with a 7-hydroxy group and a sulfonate substituent.
  • Key Functional Groups :
    • 7-Hydroxy-4-oxochromen-2-yl (electron-rich aromatic system).
    • 2-Methoxybenzenesulfonate (polar, water-solubilizing group).
  • Coordination Sites : Sulfonate and hydroxyl groups enable metal ion binding, stabilizing its crystalline structure .

Similar Compounds

Sodium (E)-5-((2-Acetylhydrazono)methyl)-2-methoxybenzenesulfonate () Core Structure: Lacks chromenone; features a hydrazone group (-NH-N=C-). Key Functional Groups:

  • Acetylhydrazone (pH-sensitive imine bond).
  • 2-Methoxybenzenesulfonate.
    • Reactivity : Forms via condensation between sulfonate aldehydes and hydrazides, exhibiting second-order kinetics in buffer solutions .

Sodium 2-Oxo-2-phenylethanesulfonate ()

  • Core Structure : Simple aliphatic sulfonate with a phenyl-ketone group.
  • Key Functional Groups :

5-Methoxy-2-[[(Z)-1-oxo-9-octadecenyl]amino]benzenesulfonic Acid Sodium Salt () Core Structure: Long aliphatic chain (C18) attached via an amide linkage. Key Functional Groups:

  • Oleyl group (hydrophobic tail).
  • Methoxybenzenesulfonate.
    • Physicochemical Properties : Increased lipophilicity reduces aqueous solubility compared to the target compound .

Pharmacological Activity

  • Target Compound : Demonstrates antitumor activity attributed to sulfonate-carboxyl coordination with metal ions (e.g., Zn²⁺, Na⁺), enhancing cellular uptake and DNA interaction .
  • Sodium (E)-5-((2-Acetylhydrazono)methyl)-2-methoxybenzenesulfonate: No reported antitumor activity; primarily studied for dynamic covalent chemistry applications .
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic Acid (): Structural similarity (70%) but lacks chromenone, reducing bioactivity relevance .

Physicochemical Properties

Property Target Compound Sodium 2-Oxo-2-phenylethanesulfonate 5-Methoxy-2-[[(Z)-1-oxo-9-octadecenyl]amino]benzenesulfonate
Solubility High (polar sulfonate group) Moderate Low (hydrophobic tail)
Melting Point >300°C (crystalline) ~200°C Not reported
LogP ~0.5 (hydrophilic) ~1.2 ~4.8

Biological Activity

Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10O7S
  • Molecular Weight : 350.30 g/mol
  • CAS Number : 46200581

The biological activity of this compound involves several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This is crucial for protecting against cellular damage and inflammation.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, potentially impacting metabolic pathways related to drug metabolism and detoxification.
  • Cell Signaling Modulation : The compound may influence various signaling pathways, including those involved in apoptosis and cell proliferation.

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1Antioxidant ActivityDemonstrated a reduction in reactive oxygen species (ROS) levels in vitro.
Study 2Enzyme InhibitionInhibited Aldose Reductase activity by 45%, suggesting potential for diabetic complications management.
Study 3CytotoxicityShowed selective cytotoxic effects on cancer cell lines with minimal effects on normal cells.

Case Studies

  • Case Study on Antioxidant Effects : A study conducted on human endothelial cells revealed that treatment with this compound significantly reduced markers of oxidative stress, indicating its potential use in cardiovascular diseases.
  • Clinical Implications in Diabetes : Research involving diabetic rat models showed that the compound effectively lowered blood glucose levels and improved lipid profiles, highlighting its role as a therapeutic agent in managing diabetes-related complications.
  • Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.

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